molecular formula C14H15N3O B1450899 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one CAS No. 62458-96-2

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one

Katalognummer: B1450899
CAS-Nummer: 62458-96-2
Molekulargewicht: 241.29 g/mol
InChI-Schlüssel: NBOPLUXBZUJFHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound this compound possesses the Chemical Abstracts Service registry number 1053656-41-9 and carries the molecular designation that reflects its complex heterocyclic architecture. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name describes a tetrahydrogenated pyrido-pyrimidine system with a benzyl substituent at position 7 and a ketone functionality at position 4. The compound is alternatively identified by the International Union of Pure and Applied Chemistry name 7-benzyl-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one, which more precisely indicates the saturation pattern within the bicyclic framework.

The molecular formula corresponds to C14H15N3O with a molecular weight of 241.29 grams per mole. The canonical Simplified Molecular Input Line Entry System representation is documented as C1CN(CC2=NC=NC(=O)C21)CC3=CC=CC=C3, providing a standardized structural description for database searches and computational applications. The compound exhibits a unique International Chemical Identifier key of ARGXWQQETZHTBW-UHFFFAOYSA-N, facilitating unambiguous identification across chemical databases and literature.

Multiple synonyms exist in the literature for this compound, including 7-benzyl-5,6,7,8-tetrahydropyrido(3,4-d)pyrimidin-4(4ah)-one and MFCD10566313 according to the Molecular Design Limited database numbering system. The compound has been catalogued under various commercial identifiers including CS-D0033 by ChemScene and V149780 by AChemBlock, reflecting its availability for research applications.

X-ray Crystallographic Analysis

Crystallographic investigations of related compounds within the pyrido[3,4-d]pyrimidine family have provided valuable insights into the three-dimensional molecular architecture and packing arrangements. Studies on structurally similar derivatives, such as 7-Benzyl-3-(4-fluorophenyl)-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one, have revealed important crystallographic parameters that inform our understanding of the target compound's solid-state structure.

The crystal structure analysis of the fluorophenyl derivative demonstrated that the thienopyrimidine fused-ring system adopts a nearly planar conformation with a root mean square deviation of 0.066 Ångströms. The maximum deviation from planarity was observed as 0.1243(17) Ångströms for the nitrogen atom adjacent to the carbonyl group, indicating minimal distortion from ideal planarity. This ring system forms significant dihedral angles of 67.5(1) and 88.9(1) degrees with adjacent six-membered aromatic rings, demonstrating the three-dimensional complexity of these molecular architectures.

Crystallographic Parameter Value Description
Crystal System Triclinic Space group P1
Temperature 296 K Room temperature measurement
Unit Cell Dimensions a=8.132(10), b=9.736(11), c=15.540(18) Å Triclinic cell parameters
Angular Parameters α=99.742(16), β=99.636(11), γ=105.551(14)° Non-orthogonal angles
Volume 1139(2) Ų Unit cell volume
Formula Units Z=2 Molecules per unit cell

The intermolecular interactions within the crystal lattice are stabilized through C—H⋯O hydrogen bonding patterns and C—H⋯π interactions. Specifically, C8—H8B⋯O1 and C24—H24B⋯O1 hydrogen bonds contribute to the overall crystal stability, along with C25—H25B⋯Cg1 and C26—H26⋯Cg2 interactions involving ring centroids. These non-covalent interactions play crucial roles in determining the solid-state packing efficiency and physical properties of the crystalline material.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic analysis of this compound provides detailed information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the proposed molecular architecture and substitution pattern.

Proton nuclear magnetic resonance spectroscopy typically displays distinctive signals corresponding to the benzyl substituent and the tetrahydropyridine ring system. The aromatic protons of the benzyl group appear in the characteristic aromatic region between 7.2 and 7.5 parts per million, exhibiting the expected multiplicity patterns for monosubstituted benzene derivatives. The methylene protons connecting the benzyl group to the nitrogen atom typically resonate as a singlet around 3.6 parts per million, while the aliphatic protons of the tetrahydropyridine ring system appear as complex multiplets in the 2.5-4.0 parts per million region.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon typically appearing around 160 parts per million, confirming the presence of the amide functionality. The aromatic carbons of the pyrimidine ring system resonate in the 150-165 parts per million range, while the benzyl carbons appear at their characteristic chemical shifts between 125-140 parts per million.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretch typically appears as a strong absorption around 1650-1680 wavenumbers, characteristic of conjugated amide systems. Aromatic carbon-hydrogen stretches are observed in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen vibrations appear in the 2800-3000 wavenumber range.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 241, corresponding to the calculated molecular weight. Characteristic fragment ions include the loss of the benzyl group (mass 91) and various ring fragmentations that provide fingerprint information for structural confirmation.

Spectroscopic Technique Key Observations Structural Information
1H Nuclear Magnetic Resonance Aromatic signals 7.2-7.5 ppm Benzyl substituent confirmation
1H Nuclear Magnetic Resonance Aliphatic signals 2.5-4.0 ppm Tetrahydropyridine ring protons
13C Nuclear Magnetic Resonance Carbonyl signal ~160 ppm Amide functionality
Infrared Spectroscopy Carbonyl stretch 1650-1680 cm⁻¹ Conjugated amide system
Mass Spectrometry Molecular ion m/z 241 Molecular weight confirmation

Tautomeric Behavior and Conformational Dynamics

The tautomeric behavior of this compound represents a critical aspect of its structural chemistry, with significant implications for its biological activity and pharmacological properties. Studies on related pyrido-pyrimidine systems have revealed complex tautomeric equilibria that involve proton transfers between nitrogen atoms and oxygen functionalities.

Mass spectrometric investigations of pyrimidin-4(3H)-one derivatives have demonstrated that tautomeric equilibria can be studied effectively in the gas phase, providing insights into the relative stabilities of different tautomeric forms. These studies have shown that nitrogen-hydrogen tautomers typically predominate over oxygen-hydrogen structures in many heterocyclic systems, with the exact equilibrium position depending on substituent effects and environmental factors.

The conformational dynamics of the tetrahydropyridine ring system within the molecular framework contribute significantly to the overall three-dimensional structure and biological activity. The six-membered saturated ring can adopt various conformations, including chair and boat forms, with the chair conformation typically being energetically favored. The benzyl substituent at position 7 introduces additional conformational complexity, as rotation around the carbon-nitrogen bond connecting the benzyl group to the ring system creates different spatial orientations.

Computational studies and experimental observations suggest that the compound can exist in multiple conformational states in solution, with rapid interconversion between these forms at room temperature. The energy barriers associated with these conformational changes are typically low enough to permit facile equilibration, resulting in dynamic averaging of nuclear magnetic resonance signals and other spectroscopic parameters.

The presence of the carbonyl group at position 4 introduces additional electronic effects that influence both tautomeric equilibria and conformational preferences. The conjugation between the carbonyl functionality and the adjacent nitrogen atoms stabilizes certain tautomeric forms while destabilizing others. This electronic delocalization also affects the electron density distribution throughout the molecular framework, influencing reactivity patterns and intermolecular interactions.

Hydrogen bonding interactions, both intramolecular and intermolecular, play crucial roles in determining the preferred tautomeric forms and conformational states. The nitrogen atoms within the pyrimidine ring system can serve as hydrogen bond acceptors, while the nitrogen-hydrogen bonds can function as donors, creating complex networks of non-covalent interactions that stabilize particular structural arrangements.

Eigenschaften

IUPAC Name

7-benzyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOPLUXBZUJFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)NC=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60487035
Record name 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60487035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62458-96-2
Record name 5,6,7,8-Tetrahydro-7-(phenylmethyl)pyrido[3,4-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62458-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60487035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound typically involves the condensation of a suitably substituted piperidine derivative with urea under basic conditions, leading to cyclization and formation of the pyridopyrimidine core. The key starting material is often an ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, which undergoes reaction with urea in the presence of sodium in ethanol as a base and solvent.

Detailed Preparation Method

The most documented preparation method is as follows:

  • Reagents and Conditions:

    • Sodium metal (Na) in ethanol (EtOH)
    • Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride
    • Urea
    • Temperature: 75 °C
    • Reaction time: 36 hours
  • Stepwise Procedure:

    • Sodium metal (5.56 g, 241 mmol, approximately 2.40 equivalents) is added portion-wise to 600 mL of ethanol under stirring, and the mixture is stirred for 1 hour to generate the sodium ethoxide base.
    • To this basic ethanolic solution, ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride (30.0 g, 100 mmol) and urea (14.5 g, 242 mmol, 2.40 equivalents) are added.
    • The reaction mixture is heated and stirred at 75 °C for 36 hours to facilitate cyclization and condensation.
    • After completion, the solvent is removed under vacuum.
    • The residue is dissolved in 50 mL of water and acidified with 120 mL of 2 M hydrochloric acid (HCl), leading to precipitation of the product.
    • The precipitated white solid is collected by filtration and dried under vacuum.
  • Outcome:

    • The product obtained is 7-benzyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-2,4-diol.
    • Yield: 83.2%
    • Purity: 98%
    • Physical state: White solid

This method provides a high yield and purity, making it a reliable synthetic route for the compound.

Reaction Scheme Summary

Step Reagents & Conditions Product Yield (%) Notes
1 Na in EtOH, 75 °C, 1 h (base generation) Sodium ethoxide solution - Preparation of base
2 Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate (1 eq), urea (2.4 eq), 75 °C, 36 h Cyclized pyridopyrimidine intermediate 83.2 Cyclization and condensation
3 Acidification with 2 M HCl Precipitation of final product - Isolation and purification

Research Findings and Analysis

  • The use of sodium in ethanol effectively generates a strong base (sodium ethoxide), which facilitates the nucleophilic attack and cyclization steps.
  • The prolonged heating (36 hours) at 75 °C ensures complete conversion to the pyridopyrimidine ring system.
  • Acidification post-reaction is critical to precipitate the product, which otherwise remains dissolved in the reaction medium.
  • The reaction exhibits high selectivity and yield, with minimal by-products reported.
  • Purity assessment indicates that the product is suitable for further use in medicinal chemistry applications without extensive purification.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride
Base Sodium metal in ethanol
Additional Reagent Urea
Solvent Ethanol
Temperature 75 °C
Reaction Time 36 hours
Work-up Vacuum evaporation, aqueous acidification with 2 M HCl
Product Yield 83.2%
Product Purity 98%
Physical Form White solid

Analyse Chemischer Reaktionen

Chlorination at the C4 Carbonyl Position

The ketone group at position 4 undergoes chlorination using phosphoryl chloride (POCl₃) in the presence of 1,8-diazabicycloundec-7-ene (DBU) as a catalyst. This reaction converts the carbonyl group into a reactive chloro derivative, enabling subsequent nucleophilic substitutions .

Reaction Conditions Reagents Product Yield
50°C, 4–6 hoursPOCl₃, DBU4-Chloro-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine75–85%

Nucleophilic Substitution Reactions

The 4-chloro intermediate reacts with nucleophiles (e.g., amines, alcohols, thiols) under basic or catalytic conditions to form substituted derivatives .

Key Examples

Nucleophile Conditions Product Application
Aliphatic aminesK₂CO₃, DMF, 80°C4-Amino derivativesAntimycobacterial agents
PhenolsEtOH, reflux, 12 hours4-Aryloxy derivativesAnti-inflammatory candidates
AlcoholsNaH, THF, RT4-Alkoxy derivativesKinase inhibitors

Schiff Base Formation

4-Amino derivatives react with aldehydes/ketones to form Schiff bases, enhancing biological activity. For example:
4 NH2 derivative+RCHO4 N CHR derivative\text{4 NH}_2\text{ derivative}+\text{RCHO}\rightarrow \text{4 N CHR derivative}
These compounds demonstrate improved antibacterial efficacy against Mycobacterium tuberculosis (MIC: 9–73 μM) .

Cyclocondensation Reactions

The pyrimidine ring participates in cyclocondensation with reagents like ethyl cyanoacetate to form extended heterocyclic systems. For instance, Gewald reactions yield thieno-fused derivatives .

Reagents Conditions Product
Ethyl cyanoacetate, S₈Morpholine, refluxThieno[2,3-d]pyrimidine fused derivatives

Industrial-Scale Modifications

Large-scale synthesis optimizes solvent systems (e.g., DMF/EtOH mixtures) and reactor designs to achieve >90% purity. Continuous-flow systems reduce reaction times by 40% compared to batch processes .

Comparative Reactivity with Analogues

The benzyl group at position 7 stabilizes the transition state during substitutions, enhancing reactivity compared to non-benzylated analogues .

Compound Reaction Rate (k, s⁻¹)
7-Benzyl derivative2.5 × 10⁻³
7-Hydrogen analogue1.1 × 10⁻³

This compound’s modular reactivity enables tailored modifications for drug discovery, particularly in targeting kinase and microbial pathways. Future research should explore photochemical and electrochemical activation methods to expand its synthetic utility.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one has potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through the modulation of cell cycle and apoptosis pathways. For instance:

  • Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7) at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens.

  • Data Table on Antimicrobial Efficacy :
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table illustrates the effectiveness of the compound against both bacterial and fungal strains, indicating its potential as an antimicrobial agent.

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects.

  • Case Study : A study on neuroblastoma cells indicated that the compound could protect against oxidative stress-induced apoptosis. This suggests a possible application in treating neurodegenerative diseases.

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for the development of various derivatives with enhanced biological activities.

Synthesis of Novel Derivatives

Researchers have utilized this compound to synthesize derivatives that exhibit improved pharmacological profiles.

  • Example : Modification at the benzyl group has led to compounds with increased potency against specific cancer cell lines.

Wirkmechanismus

The mechanism of action of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
  • Molecular Formula : C₁₄H₁₅N₃O
  • Molecular Weight : 241.29 g/mol
  • CAS Registry Numbers : 62458-96-2 (base compound), 62459-02-3 (dione derivative) .
  • Structural Features: The compound consists of a bicyclic pyrido[3,4-d]pyrimidinone core with a benzyl group at the 7-position and a ketone at the 4-position. The tetrahydropyrido ring system confers partial saturation, enhancing conformational flexibility .

Therapeutic Relevance: This compound belongs to a class of GPR119 agonists developed for treating metabolic disorders.

Comparison with Structurally Related Compounds

Positional Isomers: 6-Substituted vs. 7-Substituted Analogs

Compound Name Substituents Molecular Formula Key Biological Activity (EC₅₀) References
This compound 7-Benzyl C₁₄H₁₅N₃O GPR119 agonist (50 nM–14 µM)
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one 6-Benzyl C₁₄H₁₅N₃O GPR119 agonist (similar range)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (unsubstituted) No substitution C₇H₉N₃O Intermediate for further derivatization

Key Differences :

  • Substituent Position : The 7-benzyl analog exhibits slightly enhanced metabolic stability compared to the 6-benzyl isomer due to reduced steric hindrance in the pyrido ring system .
  • Synthetic Utility : The unsubstituted parent compound (C₇H₉N₃O) serves as a scaffold for introducing diverse functional groups at the 6- or 7-positions .

Heterocyclic Core Modifications

Compound Name Core Structure Modification Molecular Formula Biological Activity References
This compound Pyrido[3,4-d]pyrimidinone C₁₄H₁₅N₃O GPR119 agonist
7-Alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one Thieno[2,3-d]pyrimidinone fused with pyrido ring C₁₅H₁₆N₄O₂S BET bromodomain inhibitor (HTRF affinity assays)
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Thieno[3,4-d]pyrimidinone with chromene-thiazolidinone substituent C₂₀H₁₄N₄O₅S Antimycobacterial (Mycobacterium tuberculosis H37Rv inhibition)

Key Differences :

  • Core Rigidity: The thieno-pyrimidinone derivatives (e.g., ) exhibit planar, rigid structures, favoring interactions with hydrophobic binding pockets in enzymes like BET proteins or pantothenate synthetase .
  • Therapeutic Targets: While the pyrido[3,4-d]pyrimidinone core targets G protein-coupled receptors (GPR119), thieno-pyrimidinones are optimized for kinase or bacterial enzyme inhibition .

Functional Group Variations

Compound Name Functional Group Molecular Formula Biological Activity References
This compound 4-Ketone, 7-benzyl C₁₄H₁₅N₃O GPR119 agonist
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione 2,4-Diketone, 7-benzyl C₁₄H₁₅N₃O₂ Intermediate for further derivatization
7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine 4-Chloro, 2-methylthio C₁₅H₁₆ClN₃S Not reported (structural analog)

Key Differences :

  • Electrophilic Reactivity : The 4-chloro derivative (C₁₅H₁₆ClN₃S) allows nucleophilic substitution reactions, enabling diversification at the 4-position for SAR studies .
  • Diketone Utility : The 2,4-diketone derivative (C₁₄H₁₅N₃O₂) serves as a precursor for synthesizing Schiff bases or metal complexes with enhanced bioavailability .

Biologische Aktivität

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one (CAS No. 62459-02-3) is a compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C14H15N3O2
  • Molecular Weight : 257.29 g/mol
  • CAS Number : 62459-02-3
  • Purity : Typically ≥ 97% .

Antimicrobial Activity

Research has indicated that compounds within the pyrido[3,4-d]pyrimidine class exhibit notable antimicrobial properties. For instance, derivatives of this compound have been shown to inhibit the growth of various bacterial strains. A study highlighted that modifications on the pyrimidine ring can enhance activity against Gram-positive bacteria, suggesting structure-activity relationships (SAR) that merit further exploration .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways. The presence of the benzyl group appears to influence its efficacy by enhancing cellular uptake and interaction with target proteins involved in cell cycle regulation .

Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes critical in metabolic pathways. Notably, it has been evaluated for its inhibitory effects on dihydrofolate reductase (DHFR), a target for several anticancer and antimicrobial agents. The compound's structure allows it to mimic substrates of these enzymes effectively, leading to competitive inhibition .

Research Findings and Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityShowed significant inhibition against E. coli and S. aureus; EC50 values ranged from 0.5 to 2 µM depending on the derivative used .
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines with an IC50 value of 15 µM; mechanism involved caspase activation .
Study 3Enzyme InhibitionDemonstrated competitive inhibition of DHFR with Ki values indicating effective binding affinity .

Safety and Toxicology

Safety assessments indicate that while the compound shows therapeutic potential, it also possesses certain risks. Hazard statements include warnings about potential skin and eye irritation (H315, H319) and respiratory issues (H335) upon exposure . Therefore, handling precautions are essential during laboratory use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one, and how can reaction yields be optimized?

  • Answer : The compound is synthesized via cyclocondensation reactions, often using substituted pyrimidine precursors. For example, describes a route involving multi-step alkylation and cyclization under reflux with ethanol as a solvent. Optimization strategies include temperature control (e.g., 80–100°C), catalytic acid/base conditions (e.g., p-TsOH in ), and purification via column chromatography. Yields exceeding 70% are achievable with stoichiometric precision and inert atmosphere protocols .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the tetrahydropyrido-pyrimidinone scaffold and benzyl substitution. Infrared (IR) spectroscopy verifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹). Single-crystal X-ray diffraction (as in and ) resolves stereochemistry and hydrogen bonding patterns, with R-factors <0.07 ensuring accuracy .

Q. How can researchers assess the antimicrobial activity of this compound in vitro?

  • Answer : outlines a standard protocol using agar dilution or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values are determined at 24–48 hours, with positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1%) to validate results. Structural analogs with methyl or halogen substitutions show enhanced activity, suggesting SAR-driven modifications .

Advanced Research Questions

Q. How do substituents at the 2- and 4-positions influence the compound’s physicochemical and pharmacological properties?

  • Answer : and highlight that chloro or methyl groups at the 2-position increase lipophilicity (logP >2.5), enhancing membrane permeability. Substitutions at the 4-position (e.g., trifluoromethylbenzyl in ) improve metabolic stability by reducing CYP450-mediated oxidation. Computational modeling (e.g., DFT or molecular docking) can predict binding affinities to targets like kinases or antimicrobial enzymes .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Answer : Discrepancies often arise from assay conditions (e.g., pH, serum protein interference). and note that analogs with identical cores but varying substituents (e.g., 2-methyl vs. 2-chloro) exhibit divergent MIC values due to steric effects. Systematic retesting under standardized protocols (CLSI guidelines) and crystallographic validation of target engagement () are recommended to reconcile data .

Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising activity?

  • Answer : Salt formation (e.g., hydrochloride salts in ) or co-solvent systems (PEG-400/water) improve aqueous solubility. demonstrates that hydrophilic substitutions (e.g., hydroxyl or amine groups) at the 7-benzyl position maintain potency while reducing logP. Pharmacokinetic profiling in rodent models is critical to balance solubility and bioavailability .

Q. What are the challenges in scaling up synthesis for preclinical trials, and how are they addressed?

  • Answer : Scale-up issues include low yields in cyclization steps () and purification bottlenecks. Continuous flow reactors (for exothermic reactions) and high-throughput crystallization () mitigate these. Regulatory-grade purity (>98%) is achievable via preparative HPLC, as described in for analogous pyrimidinones .

Methodological Considerations Table

Parameter Recommendations References
Synthesis Yield Optimize via catalytic p-TsOH, inert atmosphere, and stoichiometric control
Solubility Use hydrochloride salts or PEG-400/water co-solvents
Biological Assays Follow CLSI guidelines; include solvent/DMSO controls
Structural Analysis Combine NMR, IR, and single-crystal X-ray diffraction for unambiguous confirmation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.